Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a furan ring, a pyridine ring, and a carbamate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furfural as a starting material.
Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with an isocyanate or by using phosgene derivatives.
Final Coupling: The benzyl group is introduced in the final step through a nucleophilic substitution reaction, where the benzyl halide reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The furan and pyridine rings may play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Benzyl (2-(((6-(thiophen-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Benzyl (2-(((6-(pyridin-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate: Contains an additional pyridine ring.
Uniqueness: Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. The combination of the furan and pyridine rings also provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
benzyl N-[2-[[6-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-11-16-6-7-18(21-10-16)17-8-9-26-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDPIKPUMIIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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